Superior Helix Induction Efficacy vs. Tetrafluoro- and Hexafluoro- Diol Analogs
In a direct comparative study using circular dichroism (CD), the effectiveness of inducing α-helical secondary structure in proteins was quantified and ranked across three fluorinated diols. The octafluoro compound (OFHD) demonstrated the highest efficacy, following the order: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHD) > 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (HFPD) > 2,2,3,3-Tetrafluoro-1,4-butanediol (TFBD) [1][2].
| Evidence Dimension | Effectiveness of α-helix induction in β-lactoglobulin A and melittin |
|---|---|
| Target Compound Data | Highest effectiveness among tested fluorinated diols and any previously reported fluorinated alcohol |
| Comparator Or Baseline | TFBD (lowest), HFPD (intermediate) |
| Quantified Difference | Effectiveness increases exponentially with the number of fluorine atoms per molecule. The order is TFBD < HFPD < OFHD. |
| Conditions | In vitro: β-lactoglobulin A and melittin in fluorinated diol/water solutions, measured by circular dichroism (CD) |
Why This Matters
For biophysical research, this compound offers the highest possible helix-inducing power in its class, providing a critical experimental tool where maximal effect is required.
- [1] Baldwin, M. C., et al. α-Helix Formation in Melittin and β-Lactoglobulin A Induced by Fluorinated Dialcohols. The Journal of Physical Chemistry B, 2006, 110(22), 10903-10909. View Source
- [2] Baldwin, M. C., et al. α-Helix Formation in Melittin and β-Lactoglobulin A Induced by Fluorinated Dialcohols. PMC, 2006. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC2579965/ View Source
